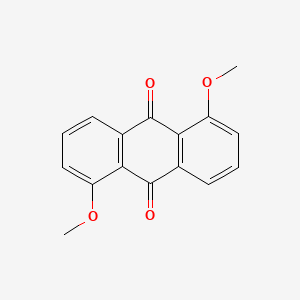

1,5-Dimethoxyanthraquinone

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

6448-90-4 |

|---|---|

分子式 |

C16H12O4 |

分子量 |

268.26 g/mol |

IUPAC名 |

1,5-dimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-3-5-9-13(11)15(17)10-6-4-8-12(20-2)14(10)16(9)18/h3-8H,1-2H3 |

InChIキー |

PEUAYWBFWSCPHA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC |

正規SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)OC |

他のCAS番号 |

6448-90-4 |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 1,5 Dimethoxyanthraquinone

Classical Synthetic Routes to 1,5-Dimethoxyanthraquinone

Traditional methods for synthesizing the this compound scaffold rely on multi-step processes involving precursor synthesis, functional group transformations, and often, the separation of isomers.

The synthesis of this compound typically begins with the appropriate functionalization of the basic anthraquinone (B42736) core. One established method involves the disulfonation or dinitration of anthraquinone. The resulting mixture of isomers, primarily the 1,5- and 1,8-isomers, must then be separated. Following separation, the 1,5-disubstituted precursor undergoes methoxylation. For instance, 1,5-dinitroanthraquinone (B1294578) can be treated with methanolic alkali-metal hydroxide (B78521) to yield this compound. chemicalbook.comgoogle.com Similarly, anthraquinone-1,5-disulfonic acid can serve as a precursor. chemicalbook.com

Another classical approach is the Friedel-Crafts reaction. For example, a new regiospecific preparation of 1,5-dihydroxyanthraquinone (B121750), a direct precursor to the target compound, was developed using 1,4-dimethoxybenzene. This method is noted for its use of inexpensive materials and mild reaction conditions. The resulting 1,5-dihydroxyanthraquinone can then be methylated to produce this compound.

The Diels-Alder reaction provides a powerful route to construct the tricyclic anthraquinone core. This process involves the reaction of a dienophile, such as 1,4-naphthoquinone (B94277), with a suitable diene. scirp.orggoogle.com The initial adducts are subsequently oxidized to form the aromatic anthraquinone structure. scirp.org Optimization of these classical routes often focuses on improving the separation of 1,5- and 1,8-isomers, which can be a challenging step, and maximizing the yield of the desired 1,5-substituted product. google.com

To improve the efficiency of classical syntheses, various catalytic systems have been developed. A significant advancement is the use of bifunctional catalysts that can facilitate multiple steps in a single pot. For instance, high-vanadium modified heteropoly acids (HPAs) have been employed as catalysts for the one-pot synthesis of substituted anthraquinones from 1,4-naphthoquinone and various 1,3-butadienes. scirp.orgresearchgate.net

These HPA solutions act as both an acid catalyst for the initial Diels-Alder reaction and an oxidizing agent for the subsequent aromatization of the adduct, thereby streamlining the process. scirp.orgresearchgate.net The use of Lewis acids (e.g., SnCl₄, ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) as catalysts for the oxidative dehydrogenation step in a single-pot reaction has also been reported, using DMSO as both a solvent and a dehydrogenating agent. google.com This catalytic approach enhances reaction rates and allows for more controlled and efficient production of the anthraquinone core.

| Catalyst Type | Role in Synthesis | Example | Precursors |

| Heteropoly Acids (HPAs) | Bifunctional: Acid catalyst and oxidizing agent | H₁₇P₃Mo₁₆V₁₀O₈₉ (HPA-10) | 1,4-Naphthoquinone, Substituted 1,3-butadienes |

| Lewis Acids | Oxidative catalyst for dehydrogenation | SnCl₄, ZnCl₂, FeCl₃ | 1,4-Naphthoquinone, 1,3-Butadienes |

| Brønsted Acids | Oxidative catalyst for dehydrogenation | p-Toluenesulfonic acid | 1,4-Naphthoquinone, 1,3-Butadienes |

Novel and Green Chemistry Approaches for this compound Production

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods that reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of anthraquinone derivatives, offering significant advantages over conventional heating methods. researchgate.net Microwave irradiation provides rapid and uniform heating, which can drastically reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.govrasayanjournal.co.in The synthesis of various heterocyclic compounds, including those with quinoline (B57606) and pyrimidine (B1678525) cores, has been shown to be highly efficient under microwave conditions. nih.govnih.gov This non-conventional energy source facilitates condensation reactions and other transformations required for building the anthraquinone scaffold, often in a one-pot setup.

Solvent-free, or "dry media," synthesis represents another key strategy in green chemistry. rasayanjournal.co.in By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental impact and simplify product work-up. researchgate.netmdpi.com The synthesis of anthraquinone dyes has been successfully carried out in a domestic microwave oven under solvent-free conditions. researchgate.netrasayanjournal.co.in In these procedures, neat reactants are mixed, sometimes on a solid support like silica (B1680970) or alumina, and irradiated. This approach, often combined with microwave assistance, is characterized by its simplicity, efficiency, and reduced waste generation. rasayanjournal.co.in Mechanochemical methods, such as ball milling, also enable solvent-free reactions by using mechanical energy to induce chemical transformations, offering a sustainable alternative for the synthesis of complex organic molecules. mdpi.commdpi.com

| Method | Key Advantages | Typical Reaction Time |

| Conventional Heating | Well-established procedures | Hours to Days |

| Microwave-Assisted | Reduced reaction time, higher yields, improved purity, energy efficiency | Minutes |

| Solvent-Free | Eliminates hazardous solvents, reduces waste, simplified work-up, often one-pot | Minutes to Hours |

Functionalization and Derivatization of the this compound Core

The this compound structure serves as a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties. Functionalization can occur at various positions on the anthraquinone nucleus, including the methoxy (B1213986) groups or the aromatic rings.

A common strategy involves the nucleophilic aromatic substitution (SNAr) of substituents on the anthraquinone core. For example, 1,5-dichloroanthraquinone (B31372) can react with various thiols in the presence of a base to yield 1,5-dithioanthraquinones. colab.ws This method has been used to synthesize novel thioanthraquinone analogues by reacting 1,5-dichloroanthraquinone with bioactive thiols. dergipark.org.tr Similarly, the methoxy groups in this compound can potentially be substituted under specific conditions.

Another approach is the introduction of new functional groups onto the aromatic rings. The core structure can be modified to create sulfonamide derivatives, which has been demonstrated in the synthesis of inhibitors for liver pyruvate (B1213749) kinase starting from a related dimethoxyanthraquinone intermediate. kcl.ac.uk Furthermore, the hydroxyl groups of the parent compound, 1,5-dihydroxyanthraquinone, can be functionalized. For instance, they can be reacted with allyl bromide and then epoxidized to produce bioactive oxiranylmethyloxy anthraquinones. researchgate.net These derivatization strategies allow for the systematic modification of the molecule's electronic and steric properties, enabling the development of new compounds for various applications.

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group |

| Thioetherification | Thiols, Base (e.g., Sodium Methoxide) | -SR (Thioether) |

| Sulfonamide Formation | Chlorination, Amino Acid Esters, Demethylation | -SO₂NHR (Sulfonamide) |

| O-Alkylation/Epoxidation | Allyl bromide, K₂CO₃; then m-CPBA | -OCH₂CH(O)CH₂ (Oxiranylmethoxy) |

| Arylation | Ru-catalyzed cross-coupling | -Ar (Aryl group) |

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) presents a primary pathway for the functionalization of aromatic rings. In the case of this compound, the reaction's regioselectivity is governed by the interplay of the electron-donating methoxy groups and the electron-withdrawing anthraquinone core. The methoxy groups are activating and ortho-, para-directing, thereby increasing the electron density at the 2, 4, 6, and 8 positions. Conversely, the quinone carbonyl groups deactivate the aromatic rings, making electrophilic substitution more challenging compared to benzene (B151609).

While specific literature examples of electrophilic aromatic substitution on this compound are not extensively documented, the expected reactivity can be inferred from the behavior of similar compounds. For instance, the bromination of 1,8-dialkoxyanthraquinones is known to occur at the 4 and 5 positions, which are para to the alkoxy groups. colab.ws This suggests that electrophilic attack on this compound would likely occur at the 4 and 8 positions, which are para to the methoxy groups.

Common electrophilic substitution reactions include nitration and halogenation.

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. The introduction of a nitro group can serve as a handle for further functionalization, such as reduction to an amino group.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) is generally achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Halogenated derivatives are valuable precursors for cross-coupling reactions.

The general mechanism for electrophilic aromatic substitution on the this compound ring would involve the attack of the electrophile by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. Subsequent deprotonation would then restore the aromaticity of the ring.

Nucleophilic Substitution Reactions on this compound

Nucleophilic substitution reactions provide a valuable route for the introduction of nitrogen, oxygen, and sulfur-containing functional groups onto the anthraquinone scaffold. These reactions can proceed through different mechanisms, including direct nucleophilic aromatic substitution (SNAr) and photochemical substitution.

Amination of dimethoxyanthraquinone derivatives has been reported, providing a pathway to aminoanthraquinones. For instance, the treatment of 1,4-dimethoxyanthracene-9,10-dione with butylamine (B146782) in the presence of a catalyst has been shown to yield a mixture of aminoathraquinones. This reaction demonstrates the feasibility of nucleophilic substitution of a methoxy group by an amine.

Photochemical nucleophilic substitution offers an alternative strategy. 1-Methoxyanthraquinone has been shown to undergo photochemical nucleophilic substitution with ammonia (B1221849) and primary aliphatic amines to afford the corresponding 1-amino- or 1-alkylamino-anthraquinones in good yields. chemicalbook.com This suggests that this compound could potentially undergo similar photochemical amination reactions.

The general mechanism for the SNAr reaction involves the attack of the nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the leaving group (in this case, the methoxy group) then leads to the final product. The presence of the electron-withdrawing carbonyl groups of the anthraquinone core facilitates this reaction by stabilizing the negatively charged intermediate.

Table 1: Examples of Nucleophilic Substitution Reactions on Anthraquinone Scaffolds

| Starting Material | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine | Mixture of aminoathraquinones | Catalytic Amination |

| 1-Methoxyanthraquinone | Ammonia | 1-Aminoanthraquinone | Photochemical Substitution |

Modifications at the Methoxyl Groups of this compound

The methoxyl groups of this compound are key functional handles that can be readily modified, most commonly through demethylation to yield the corresponding hydroxyanthraquinones. These hydroxyanthraquinones are important intermediates in the synthesis of dyes and biologically active compounds.

A common method for demethylation involves the use of strong acids. For example, a mixture of 1,5- and 1,8-dimethoxyanthraquinone (B191110) can be saponified using a strong mineral acid, such as sulfuric acid, in acetic acid with heating. google.com This process leads to the formation of the corresponding 1,5- and 1,8-dihydroxyanthraquinones.

Selective demethylation can also be achieved. The reaction of methoxyanthraquinone derivatives with boron trifluoride–diethyl ether gives difluoroboron chelates, which upon treatment with methanol, are converted into hydroxyanthraquinones. google.com This method allows for the synthesis of partially demethylated products. For instance, it has been applied to the synthesis of 4-hydroxy-1,5-dimethoxyanthraquinone and 1,4-dihydroxy-5-methoxyanthraquinone. google.com

The resulting hydroxyanthraquinones can be further functionalized through reactions at the hydroxyl groups, such as etherification or esterification, to introduce a wide range of functionalities.

Introduction of Auxiliary Groups onto this compound Derivatives

The introduction of auxiliary groups onto the this compound scaffold is crucial for tuning its physical, chemical, and biological properties. This can be achieved through various synthetic strategies, including Friedel-Crafts reactions and the functionalization of existing groups.

Friedel-Crafts reactions, such as acylation and alkylation, provide a direct method for introducing carbon-based substituents onto the aromatic rings. While specific examples for this compound are scarce, the synthesis of 1,5-dihydroxyanthraquinone has been accomplished through a Friedel-Crafts reaction starting from 1,4-dimethoxybenzene, indicating the applicability of this reaction to related systems.

Furthermore, the functional groups introduced through the reactions described in the previous sections can serve as points for further derivatization. For example, amino groups introduced via nucleophilic substitution can be acylated, alkylated, or used in the formation of Schiff bases. Hydroxyl groups resulting from demethylation can be converted into ethers or esters.

The synthesis of naphthoquinone derivatives, a class of compounds structurally related to anthraquinones, often employs Friedel-Crafts alkylation for the introduction of side chains. masterorganicchemistry.com This suggests that similar strategies could be adapted for the derivatization of this compound.

Purification and Isolation Techniques for Synthetic this compound and its Analogues

The purification and isolation of this compound and its synthetic analogues are critical steps to ensure the characterization of pure compounds. Common techniques employed include crystallization and chromatography.

Crystallization is a powerful technique for the purification of solid compounds. The choice of solvent is crucial and is determined by the solubility of the compound and its impurities. For instance, in a process for the production of 1,5- and 1,8-dihydroxyanthraquinone from their dimethoxy precursors, the 1,5-isomer is crystallized from the reaction mixture at an elevated temperature, while the 1,8-isomer is subsequently precipitated by cooling. google.com This demonstrates the potential for fractional crystallization to separate isomers.

Column chromatography is a versatile technique for the separation of complex mixtures. Silica gel is a commonly used stationary phase for the purification of anthraquinone derivatives. The choice of eluent, a single solvent or a mixture of solvents, is optimized to achieve the desired separation. For example, 1,5-dihydroxyanthraquinone can be purified by column chromatography on silica gel with a mixture of chloroform (B151607) and diethyl ether as the eluent, followed by recrystallization from acetone. chemicalbook.com Similar chromatographic conditions can be adapted for the purification of this compound and its analogues.

Table 2: Purification Techniques for Anthraquinone Derivatives

| Compound | Purification Method | Details |

|---|---|---|

| 1,5-Dihydroxyanthraquinone | Crystallization | Crystallized from a mixture of glacial acetic acid and sulfuric acid at 95°C. google.com |

| 1,8-Dihydroxyanthraquinone | Crystallization | Precipitated from the mother liquor by cooling to room temperature. google.com |

| 1,5-Dihydroxyanthraquinone | Column Chromatography | Silica gel with CHCl₃/Et₂O as eluent. chemicalbook.com |

Chemical Reactivity and Reaction Mechanisms of 1,5 Dimethoxyanthraquinone

Redox Chemistry of 1,5-Dimethoxyanthraquinone

The redox chemistry of quinones is fundamental to their function in various chemical and biological processes. nih.gov The introduction of methoxy (B1213986) groups at the 1 and 5 positions of the anthraquinone (B42736) structure significantly modulates its redox properties. nih.govnih.gov

The electrochemical characteristics of this compound have been a subject of study, particularly in the context of its potential applications in materials science. solubilityofthings.com The reduction potential of a quinone is a critical parameter that quantifies its ability to accept electrons. stanford.edu For this compound, the presence of electron-donating methoxy groups is expected to lower its reduction potential compared to the unsubstituted anthraquinone. nih.govnih.gov This is because these groups increase the electron density on the quinone ring, making the addition of further electrons less favorable.

Table 1: General Effects of Substituents on Quinone Redox Potentials

| Substituent Type | Effect on Redox Potential | Reference |

| Electron-donating groups (e.g., -OCH₃, -OH) | Lower (more negative) | nih.govnih.gov |

| Electron-withdrawing groups (e.g., -CN, -SO₃⁻, -NO₂) | Higher (less negative) | nih.gov |

This table provides a generalized overview. The actual shift in redox potential depends on the specific substituent, its position, and the solvent system.

The reduction of this compound can proceed through either one-electron or two-electron pathways, depending on the reaction conditions. basinc.comchemrxiv.org

One-Electron Reduction: In the absence of protons, the reduction typically occurs in two distinct one-electron steps. chemrxiv.org The first step forms the semiquinone radical anion, and the second step generates the dianion. chemrxiv.org This stepwise reduction is often observed in aprotic media. researchgate.net

Two-Electron Reduction: In protic media, the reduction can occur as a concerted two-electron, two-proton process, directly yielding the corresponding hydroquinone (B1673460). researchgate.netbccampus.ca The availability of protons facilitates the stabilization of the reduced species. researchgate.net

The mechanism can be influenced by factors such as the solvent, pH, and the presence of proton donors. researchgate.net For instance, chemical reduction of 1,8-dimethoxyanthraquinone (B191110), a structural isomer of the title compound, with sodium borohydride (B1222165) and trifluoroacetic acid has been shown to produce anthrone (B1665570) derivatives. harvard.edu Another study mentions the reduction of this compound to its parent hydrocarbon, 1,5-dimethoxyanthracene (B1631615), using cyclohexyl-p-toluene sulphonate, a reaction that leaves the methoxy groups intact. publish.csiro.au

The nature and position of substituents on the anthraquinone framework have a profound impact on the redox properties of its derivatives. nih.govharvard.edu

Positional Effects: The position of the substituent is crucial. nih.gov Substituents in positions that allow for direct resonance interaction with the carbonyl groups will have a more significant impact on the redox potential. For this compound, the methoxy groups are in the alpha positions, adjacent to the carbonyls, which allows for strong electronic influence.

Intramolecular Hydrogen Bonding: In the case of hydroxyl-substituted anthraquinones, intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen can significantly affect the redox potential. nih.govharvard.edu This is not a factor for this compound, as the methoxy groups lack acidic protons.

Computational studies on various quinone derivatives have shown that properties like reduction potentials and pKa values correlate approximately linearly with the Hammett constant of the substituents, although deviations can occur due to factors like intramolecular hydrogen bonding, steric hindrance, and charged substituents. nih.govharvard.edu

Photochemical Reactions of this compound

The photochemistry of anthraquinones is a rich field of study, with applications in areas such as photodynamic therapy and materials science. nih.gov The presence of methoxy groups in this compound influences its behavior upon absorption of light. solubilityofthings.com

Upon absorption of light, this compound is promoted to an electronically excited state. researchgate.net The subsequent fate of this excited molecule can involve several processes, including fluorescence, intersystem crossing to a triplet state, or energy transfer to other molecules. nih.gov

The methoxy groups, being electron-donating, can enhance the fluorescence of the anthraquinone system. solubilityofthings.com The efficiency of excitation energy transfer (EET) is a critical parameter in systems where multiple chromophores are present. nih.gov While specific studies on the EET of this compound were not found, the general principles suggest that the relative orientation and distance to other chromophores would be key factors. nih.govnih.gov

The photoreactivity of anthraquinone derivatives can lead to various chemical transformations. nih.gov For example, the photochemistry of 1,n-dibenzyloxy-9,10-anthraquinones has been shown to be highly dependent on the solvent, with different reaction pathways favored in polar versus nonpolar media. nih.gov In some cases, photo-Claisen-type mechanisms involving C-O bond cleavage are observed. nih.gov

While specific photodegradation pathways for this compound are not detailed in the provided results, it is known that anthraquinone derivatives can be susceptible to photodegradation, which can limit their applications in areas requiring high photostability. researchgate.net The study of a this compound diimine derivative indicated a photochemical cyclization reaction. psu.edu

Acid-Base Properties and Protonation Equilibria of this compound

The acid-base properties of this compound are primarily centered on the basicity of its carbonyl and methoxy oxygen atoms. Unlike its hydroxylated counterparts (like 1,5-dihydroxyanthraquinone), this compound lacks acidic protons and therefore does not act as a Brønsted-Lowry acid. The lone pairs of electrons on the oxygen atoms, however, allow it to function as a Lewis base, accepting protons under acidic conditions.

Protonation typically occurs at the carbonyl oxygens, which are more basic than the methoxy oxygens due to resonance stabilization of the resulting cation. The process can be described by the following equilibrium:

AQ(OMe)₂ + H⁺ ⇌ [AQ(OMe)₂H]⁺

In strongly acidic media, a second protonation can occur, though it is significantly less favorable than the first. The protonation state of the molecule is a critical factor in its electrochemical behavior. The reduction of the quinone moiety is often coupled with proton transfer, following a complex mechanism where the sequence of electron and proton addition can vary depending on the pH of the solution. dcu.ie For instance, in some quinones, the electrochemical reduction under highly acidic conditions involves the disproportionation of the hydroquinone (the two-electron, two-proton reduced form) into an anthrone and the original anthraquinone. harvard.edu

While specific pKa values for the conjugate acid of this compound are not extensively documented in the literature, studies on related quinone systems show that the protonation equilibria are fundamental to their reactivity, influencing solubility, redox potential, and interaction with other chemical species. dcu.iechem-soc.si

Complexation and Coordination Chemistry of this compound with Metal Ions

Anthraquinone derivatives are well-known for their ability to form complexes with a variety of metal ions. This chelating ability is crucial for their role in biological systems and their application in analytical chemistry and materials science. researchgate.net For this compound, the coordination with metal ions primarily involves the oxygen atoms acting as Lewis basic donor sites.

The primary ligand binding sites on the this compound molecule are the two oxygen atoms of the carbonyl groups located at positions 9 and 10. These two sites can act in a bidentate fashion, chelating a single metal ion to form a stable six-membered ring. This coordination mode is common for anthraquinone-based ligands. researchgate.net

The oxygen atoms of the two methoxy groups at positions 1 and 5 also possess lone pairs of electrons and could potentially participate in coordination. However, chelation involving a carbonyl oxygen and an adjacent methoxy oxygen would form a less stable ring structure compared to the central chelate ring formed by the two peri-carbonyls. Therefore, the most prevalent coordination mode is expected to be bidentate chelation through the quinone's carbonyl oxygens. In this mode, the planar aromatic structure of the ligand is maintained, facilitating interactions within the resulting metal complex.

The stability of a metal complex in solution is quantified by its stability constant (Kstab) or formation constant (Kf). wikipedia.orgsavemyexams.com A higher value for the stability constant indicates a stronger interaction between the metal ion and the ligand, signifying the formation of a more stable complex. scispace.comchemistryjournal.net The stoichiometry of a complex refers to the ratio of metal ions to ligands in the coordination compound. libretexts.orgrsc.org Common methods to determine stoichiometry include the mole-ratio method and the method of continuous variations (Job's plot). walisongo.ac.idpressbooks.pub

For anthraquinone derivatives, stoichiometries of 1:1, 1:2, and occasionally 1:3 (metal:ligand) are observed, depending on the metal ion's charge, coordination number, and the nature of the ligand. researchgate.net While the coordination chemistry of hydroxyanthraquinones has been studied more extensively, specific, critically evaluated stability constants and detailed stoichiometric studies for this compound complexes are not widely available in the surveyed literature. However, based on its structure as a bidentate ligand, the formation of ML, ML₂, and ML₃ type complexes is plausible, where M represents the metal ion and L is the this compound molecule.

Table 1: General Parameters in Metal Complexation

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Ligand Binding Sites | Atoms on the ligand that donate electron pairs to the metal ion. | Primarily the two carbonyl oxygen atoms (O9, O10). |

| Coordination Mode | The manner in which the ligand binds to the metal ion (e.g., monodentate, bidentate). | Expected to be primarily bidentate. |

| Stoichiometry | The ratio of metal ions to ligands in the complex (e.g., 1:1, 1:2). | Plausible formation of ML, ML₂, ML₃ complexes. |

| Stability Constant (Kf) | The equilibrium constant for the complex formation reaction. | Indicates the stability of the resulting metal complex. |

Reaction Kinetics and Mechanistic Pathways of this compound Transformations

The reactivity of this compound is characterized by transformations at the anthraquinone core and the methoxy substituents. Mechanistic studies provide insight into the kinetics and the step-by-step sequence of bond-making and bond-breaking processes.

One notable reaction is the palladium-catalyzed C-O arylation, where the methoxy groups are selectively replaced. Mechanistic studies on related anthraquinones suggest that such cross-coupling reactions proceed via initial coordination of the palladium catalyst to the anthraquinone, likely facilitated by the chelating effect of a carbonyl group. colab.ws This is followed by oxidative addition, transmetalation, and reductive elimination steps, typical of cross-coupling catalytic cycles.

Another significant transformation is the reduction of the quinone system. For example, this compound can be reduced to 1,5-dimethoxyanthracene using reagents like zinc powder. researchgate.net The mechanism likely involves a series of single-electron transfer steps coupled with protonation. The kinetics of related quinone reductions are often studied electrochemically. Studies of this compound adsorption on electrode surfaces have shown that the kinetics can be complex, sometimes involving a reorientation of the molecule on the surface as the reaction proceeds. dcu.ie

Furthermore, amination reactions on dimethoxyanthraquinones have been studied. For the related 1,4-dimethoxyanthraquinone, a proposed mechanism for amination in the presence of a catalyst like iodobenzene (B50100) diacetate involves the interaction of a methoxy group with the catalyst. mdpi.com This leads to the cleavage of the C1-O bond, forming an aromatic carbocation that is then attacked by the amine nucleophile. mdpi.com Subsequent steps lead to the substituted product. mdpi.com These mechanistic insights from related systems suggest that the methoxy groups in this compound are key sites for functionalization through catalyzed substitution reactions.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,5-dihydroxyanthraquinone (B121750) |

| 1,4-dimethoxyanthraquinone |

| 1,5-dimethoxyanthracene |

| Iodobenzene diacetate |

Advanced Spectroscopic and Structural Characterization Methodologies for 1,5 Dimethoxyanthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Structural Elucidation of 1,5-Dimethoxyanthraquinone

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a comprehensive picture of the connectivity and chemical environment of each atom in this compound can be established.

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons present in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region of the spectrum typically displays a set of signals consistent with the substituted anthraquinone (B42736) core. The protons on the benzene (B151609) rings are influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl groups, leading to specific chemical shifts. The symmetry of the molecule often simplifies the spectrum, with chemically equivalent protons giving rise to the same signal.

The methoxy groups (-OCH₃) appear as a sharp singlet in the upfield region of the spectrum, typically around 4.0 ppm. The integration of this signal corresponds to six protons, confirming the presence of two methoxy groups.

Detailed analysis of the coupling patterns (splitting) between adjacent aromatic protons allows for the assignment of each proton to its specific position on the anthraquinone skeleton. For instance, ortho, meta, and para couplings result in characteristic splitting patterns that help to piece together the substitution pattern.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.93 | d | 8.0 |

| H-3, H-7 | 7.68 | t | 8.0 |

| H-4, H-8 | 7.21 | d | 8.0 |

| 1-OCH₃, 5-OCH₃ | 4.09 | s | - |

| Data presented is a representative example and may vary slightly depending on the solvent and experimental conditions. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments. libretexts.org

The carbonyl carbons (C=O) of the quinone structure are typically found in the downfield region of the spectrum, often above 180 ppm. The aromatic carbons appear in the range of approximately 110-160 ppm, with their specific chemical shifts influenced by the attached substituents. The carbons bearing the methoxy groups (C-1 and C-5) are shifted downfield due to the deshielding effect of the oxygen atom.

The methoxy carbons themselves appear as a single peak in the upfield region, typically around 55-60 ppm. The symmetry of the molecule results in fewer signals than the total number of carbon atoms, as chemically equivalent carbons resonate at the same frequency.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-9, C-10 | 182.3 |

| C-1, C-5 | 159.9 |

| C-4a, C-9a | 136.9 |

| C-3, C-7 | 135.1 |

| C-2, C-6 | 121.2 |

| C-10a, C-8a | 119.5 |

| C-4, C-8 | 119.0 |

| 1-OCH₃, 5-OCH₃ | 56.5 |

| Data presented is a representative example and may vary slightly depending on the solvent and experimental conditions. |

COSY (Correlation Spectroscopy): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu In the case of this compound, COSY spectra would reveal the coupling network between the aromatic protons, helping to trace the connectivity within the benzene rings. For example, a cross-peak between the signals for H-2 and H-3 would confirm their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the signals of protons directly attached to carbon atoms. columbia.eduemerypharma.com This is extremely useful for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. emerypharma.com For instance, the HSQC spectrum would show a correlation between the methoxy proton signal and the methoxy carbon signal, as well as correlations between each aromatic proton and its corresponding carbon.

Mass Spectrometry (MS) Applications in the Identification and Purity Assessment of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. youtube.comcolumbia.edu It is a crucial tool for the identification and purity assessment of this compound. kcl.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. chinesechemsoc.org This high accuracy allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₆H₁₂O₄), HRMS would be used to confirm this exact molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. This is a critical step in the unambiguous identification of the compound.

Electron Ionization (EI) is a common ionization technique in mass spectrometry that involves bombarding the sample with high-energy electrons. uni-saarland.de This process not only ionizes the molecule but also imparts excess energy, leading to its fragmentation. uni-saarland.de The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can provide valuable structural information. libretexts.org

The fragmentation of this compound under EI would likely proceed through a series of characteristic losses of neutral fragments. Common fragmentation pathways for methoxy-substituted aromatic compounds include:

Loss of a methyl radical (•CH₃): The molecular ion can lose a methyl radical from one of the methoxy groups to form a stable oxonium ion. This would result in a fragment ion with an m/z value of [M-15]⁺.

Loss of formaldehyde (B43269) (CH₂O): A subsequent or alternative fragmentation pathway can involve the loss of formaldehyde from the ion formed after the initial loss of a methyl radical. This would lead to a fragment ion with an m/z of [M-15-30]⁺.

Loss of carbon monoxide (CO): The anthraquinone core is known to undergo sequential losses of carbon monoxide from the quinone carbonyl groups. This would result in fragment ions with m/z values of [M-28]⁺ and [M-28-28]⁺.

The analysis of these fragmentation pathways, by comparing the observed fragment ions with the expected masses, provides strong evidence for the presence of the methoxy groups and the anthraquinone skeleton, thus confirming the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule, offering a molecular fingerprint. q-chem.comspectroscopyonline.comedinst.com These methods are complementary, with IR spectroscopy being particularly sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability during a vibration. edinst.com The vibrational spectra of anthraquinone derivatives are well-characterized, with specific frequency ranges corresponding to distinct functional groups and skeletal vibrations. nih.gov

For anthraquinone systems, the IR spectra typically show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. In a related compound, 1,4-dimethoxyanthraquinone, these stretches appear at 1675 cm⁻¹ and 1590 cm⁻¹ for the conjugated quinone system. The methoxy (C-O) vibrations are expected to produce signals around 1260 cm⁻¹ and 1105 cm⁻¹, while aromatic C-H bending modes are typically observed between 820–750 cm⁻¹.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to provide a more detailed assignment of the vibrational modes. nih.govnih.gov This combined approach allows for the evaluation of fundamental vibrational frequencies and the interpretation of the spectra through normal coordinate analysis and potential energy distribution (PED). nih.gov While specific experimental spectra for this compound are not detailed in the provided results, the analysis of similar compounds like 1,4-diaminoanthraquinone (B121737) and 1,5-dichloroanthraquinone (B31372) demonstrates the utility of joint FTIR, FT-Raman, and scaled quantum mechanical studies for unambiguous vibrational assignment. nih.gov

Table 1: Typical Infrared Absorption Regions for Anthraquinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1670 - 1680 |

| C=C (Aromatic) | Stretching | 1580 - 1600 |

| C-O (Methoxy) | Stretching | 1250 - 1270, 1090 - 1120 |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy of this compound Solutions

UV-Vis absorption spectroscopy measures the electronic transitions within a molecule by quantifying the absorption of ultraviolet and visible light. edinst.combiocompare.com The resulting spectrum reveals information about the electronic structure and conjugation of the compound. For anthraquinone derivatives, the UV-Vis spectrum is characterized by several absorption bands corresponding to π→π* and n→π* transitions of the aromatic and quinone systems.

Fluorescence spectroscopy provides complementary information by measuring the light emitted from a molecule after it has been excited to a higher electronic state. edinst.com The fluorescence emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band. The intensity and wavelength of fluorescence can be influenced by the molecular structure and the solvent environment.

While a specific UV-Vis absorption or fluorescence spectrum for this compound is not provided in the search results, studies on similar compounds indicate that these techniques are crucial for characterizing their electronic properties. For instance, the UV-Vis absorption spectra of acetophenone (B1666503) azine derivatives in DMSO have been studied to observe changes upon anion addition. researchgate.net Similarly, fluorescence spectroscopy is used to quantify solvent-dependent emission properties, such as λmax shifts in polar solvents like DMSO. The combination of UV-Vis and fluorescence spectroscopy offers a powerful tool for studying the electronic behavior of this compound in solution. biocompare.com

X-ray Crystallography for Crystalline Structure Determination of this compound and its Derivatives

The crystal structure of a molecule provides invaluable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov For example, the analysis of 3-Hydroxy-1,2-dimethoxyanthraquinone revealed a nearly planar anthraquinone ring system and the presence of C—H···O and O—H···O hydrogen bonding, as well as weak π-π stacking interactions. nih.gov In the case of 1,4-dimethoxyanthraquinone, the compound crystallizes in the orthorhombic space group Pnma, and its crystal packing is dominated by weak C–H⋯O hydrogen bonds and van der Waals interactions, with no significant π-π stacking.

Although a specific crystallographic study for this compound was not found, the data from its derivatives highlight the type of detailed structural information that can be obtained.

Table 2: Crystallographic Data for 3-Hydroxy-1,2-dimethoxyanthraquinone nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight | 284.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4087 (17) |

| b (Å) | 8.0387 (18) |

| c (Å) | 11.802 (3) |

| α (°) | 95.386 (3) |

| β (°) | 92.357 (3) |

| γ (°) | 115.712 (2) |

| Volume (ų) | 627.9 (3) |

Chromatographic Techniques for Separation and Analysis of this compound

Chromatographic methods are essential for the separation, identification, and quantification of individual components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in analytical chemistry.

HPLC is a versatile technique used for the separation of non-volatile or thermally labile compounds. nih.govmyfoodresearch.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov The choice of stationary phase, mobile phase composition, flow rate, and detector are critical for achieving optimal separation. myfoodresearch.com

For the analysis of anthraquinones, reversed-phase HPLC with a C18 column is commonly employed. nih.gov A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with a buffer to control pH and improve peak shape. Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte absorbs strongly, such as 254 nm for anthraquinones. The identification of compounds is based on their retention times compared to known standards, and quantification is achieved by measuring the peak area or height. nih.gov

Table 3: Example HPLC Parameters for Anthraquinone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 stationary phase |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | DAD or UV-Vis at ~254 nm |

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. scielo.org.mxrestek.com It is suitable for the analysis of volatile and thermally stable compounds. shimadzu.com For non-volatile compounds like many anthraquinones, derivatization is often necessary to increase their volatility. sigmaaldrich.com Silylation is a common derivatization technique used for this purpose. sigmaaldrich.com

In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for highly specific identification. scielo.org.mx The choice of the GC column's stationary phase is crucial for achieving good separation of structurally similar compounds. restek.com

While direct GC-MS analysis of this compound may be challenging due to its low volatility, the analysis of its more volatile derivatives is a viable approach for its identification and quantification in complex matrices.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-dimethoxyanthraquinone |

| 1,4-diaminoanthraquinone |

| 1,5-dichloroanthraquinone |

| 3-Hydroxy-1,2-dimethoxyanthraquinone |

| Acetonitrile |

| Water |

| Carbonyl |

| Methoxy |

| Anthraquinone |

| Silylation |

Computational and Theoretical Investigations of 1,5 Dimethoxyanthraquinone

Quantum Chemical Calculations of Electronic Structure and Reactivity of 1,5-Dimethoxyanthraquinone

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. nih.gov These methods solve quantum mechanical equations to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and other chemical behaviors.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jmchemsci.com It is widely applied to anthraquinone (B42736) and its derivatives to calculate ground-state energies, molecular geometries, and electronic properties. jmchemsci.comresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a 6-311G basis set, can be employed to optimize the molecular structure and compute various electronic parameters. jmchemsci.comnih.gov

Studies on related anthraquinone derivatives show that DFT accurately predicts planar structures and the influence of substituents on the molecule's configuration and properties. researchgate.net The methoxy (B1213986) groups (-OCH₃) at the 1 and 5 positions are electron-donating, and DFT calculations can precisely quantify their effect on the electron density distribution across the anthraquinone core. These calculations provide a theoretical foundation for understanding the molecule's chemical behavior. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. wikipedia.orgnih.gov A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. wikipedia.orgyoutube.com

For anthraquinone derivatives, the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic system. The introduction of electron-donating methoxy groups is expected to raise the energy of the HOMO more significantly than the LUMO, leading to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted anthraquinone. researchgate.net This smaller energy gap implies that this compound is more susceptible to electronic transitions, which influences its color and photochemical properties. youtube.com DFT calculations are the primary tool for predicting these energy levels and the resulting gap. nih.govresearchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.20 |

| 2,6-Dialkoxyanthraquinone | Not specified | Not specified | ~3.1-3.3 |

| 1,5-Diaminoanthraquinone | Not specified | Not specified | 2.99 |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. nih.govresearchgate.net The MEP plot uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP surface would show a high concentration of negative potential (red) around the oxygen atoms of the carbonyl and methoxy groups due to the high electronegativity of oxygen. The hydrogen atoms of the methoxy groups and parts of the aromatic rings would likely exhibit a positive or near-neutral potential (blue or green). This analysis helps in understanding the sites for intermolecular interactions, such as hydrogen bonding, and provides insights into the molecule's reactivity patterns. researchgate.netnih.gov

Molecular Dynamics Simulations of this compound Interactions in Solution and Biological Systems

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents or biological macromolecules. mdpi.comnih.gov This method is crucial for bridging the gap between static molecular structures and dynamic biological functions. researchgate.net

For this compound, MD simulations can be used to study its behavior in different solvent environments, predicting its solubility and aggregation tendencies. matlantis.com In a biological context, these simulations can model the interaction of this compound with target proteins or nucleic acids. researchgate.net For example, by placing the molecule in the active site of an enzyme, MD can reveal the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and estimate the binding free energy, providing insights into its potential as a therapeutic agent. nih.govnih.gov Studies on similar anthraquinone dyes in liquid crystal hosts have successfully used MD simulations to rationalize alignment trends, demonstrating the predictive power of this approach. whiterose.ac.ukrsc.org

Prediction of Spectroscopic Properties of this compound using Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules. researchgate.netmdpi.com These calculations can accurately forecast electronic absorption spectra (UV-Vis), which are governed by transitions between electronic energy levels. chemrxiv.org

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of absorption bands. researchgate.net The electronic transition from the HOMO to the LUMO is typically responsible for the lowest energy absorption band, which determines the color of the compound. researchgate.net By including solvent effects in the calculations, for example through the Polarizable Continuum Model (PCM), the predicted spectra can achieve good agreement with experimental results. mdpi.com Such computational spectroscopy is invaluable for identifying unknown compounds and for designing new dyes with specific color properties. chemrxiv.org

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.combrieflands.com By correlating molecular descriptors (physicochemical properties or structural features) with activity, QSAR models can predict the efficacy of new, unsynthesized molecules. jocpr.com

Biological Activities and Mechanistic Studies of 1,5 Dimethoxyanthraquinone Excluding Human Clinical Data

Antioxidant and Free Radical Scavenging Activities of 1,5-Dimethoxyanthraquinone

In Vitro Assays for Antioxidant Potential of this compound

No specific data from common in vitro antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the Ferric Reducing Antioxidant Power (FRAP) assay, were found for this compound. Consequently, quantitative measures of its antioxidant potential, such as IC50 values, are not documented.

Mechanisms of Antioxidant Action of this compound

The antioxidant action of phenolic and polyphenolic compounds, including many anthraquinones, typically involves mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT). However, specific mechanistic studies to elucidate how this compound might exert antioxidant effects have not been reported. The presence of methoxy (B1213986) groups instead of hydroxyl groups on the anthraquinone (B42736) core likely influences its potential to participate in these typical radical scavenging pathways, but dedicated research is required to confirm this.

Anti-Inflammatory Effects and Molecular Pathways of this compound

There is a lack of specific research investigating the anti-inflammatory effects and the underlying molecular pathways of this compound.

Modulation of Inflammatory Mediators by this compound

No studies were identified that investigated the ability of this compound to modulate key inflammatory mediators. Research on its effects on the production of cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, or the activity of inflammatory enzymes such as cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX) has not been published.

Cell-Based Models for Anti-Inflammatory Studies of this compound

The scientific literature lacks reports on the use of cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages or other relevant immune cells, to evaluate the anti-inflammatory properties of this compound.

Antimicrobial Activity of this compound

While the antimicrobial properties of numerous anthraquinone derivatives have been documented against a range of pathogens, specific data on the antimicrobial spectrum and efficacy of this compound are absent from the available scientific literature. There are no published studies detailing its activity against specific bacteria or fungi, and therefore, data such as Minimum Inhibitory Concentration (MIC) values are not available.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate a detailed article that adheres to the provided outline.

The instructions require a thorough and scientifically accurate account of the biological activities and mechanistic studies of this specific compound, structured into precise subsections covering its antibacterial, antifungal, antiviral, and cytotoxic properties.

Despite targeted searches for the antibacterial, antifungal, antiviral, and cytotoxic activities, including effects on cancer cell proliferation, apoptosis, and molecular signaling pathways, no dedicated research studies or detailed experimental data for this compound could be located. The available literature focuses on other anthraquinone derivatives, and the strict requirement to focus solely on this compound prevents the use of information from these related but distinct compounds.

Therefore, it is not possible to provide the requested article with the required level of detail, scientific accuracy, and adherence to the specified outline.

Interaction of this compound with Biomolecules (e.g., DNA, Proteins)Beyond predictive computational models suggesting low binding affinity to specific bacterial proteins, no experimental studies detailing the interaction of this compound with DNA or other proteins were identified.researchgate.netresearchgate.net

Advanced Applications and Material Science Integration of 1,5 Dimethoxyanthraquinone

1,5-Dimethoxyanthraquinone in Dye Chemistry and Pigment Applications

This compound, belonging to the large class of anthraquinone (B42736) dyes, is a significant scaffold in the development of synthetic colorants. The anthraquinone core, a tricyclic aromatic ketone, provides a robust and stable chromophore. The introduction of electron-donating methoxy (B1213986) groups at the 1 and 5 positions modifies the electronic properties of the quinone system, influencing its color and dyeing characteristics. These substituents enhance the light absorption properties in the visible region, making the compound colored. Anthraquinone dyes are known for their brightness, and good light and wash fastness, which makes them valuable in the textile industry.

Colorimetric Properties of this compound and its Derivatives

The color of anthraquinone dyes is determined by the electronic transitions within the molecule, specifically the π→π* and n→π* transitions of the conjugated system. The position and intensity of the absorption bands in the visible spectrum are highly sensitive to the nature and position of substituents on the anthraquinone core. Electron-donating groups, such as the methoxy group (-OCH₃), typically cause a bathochromic shift (a shift to longer wavelengths), which deepens the color.

Table 1: Spectroscopic Data for a Related Anthraquinone Derivative

| Compound | Absorption Maximum (λ_max) | Emission Maximum (λ_em) | Solvent |

|---|---|---|---|

| 1-Hydroxyanthraquinone (1-HAQ) | 408 nm | - | Toluene |

Data for 1,5-DHAQ was explored in the context of ESIPT, but specific maxima were not provided in the snippet. The data for 1-HAQ is included for illustrative purposes of a related structure. researchgate.net

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. wisdomlib.orgwikipedia.orgaatbio.com This value is critical in dye chemistry as it relates to the intensity of the color; a higher molar extinction coefficient means that less dye is required to achieve a certain color depth.

Application of this compound as Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765). scirp.org The dyeing process typically involves dispersing the dye in an aqueous bath with the aid of a dispersing agent. At high temperatures, the polyester fibers swell, allowing the small, non-polar dye molecules to diffuse into the polymer matrix and become trapped upon cooling.

Derivatives of this compound, particularly amino-substituted variants, are used as disperse dyes for polyester fibers. For example, 4,8-diamino-1,5-dimethoxyanthraquinone has been used to dye polyester, yielding a clear blue hue with excellent retention of shade under various lighting conditions. nih.gov Anthraquinone-based disperse dyes are valued for their good fastness properties, including resistance to fading from light (light fastness), washing, and heat (sublimation fastness). researchgate.netasianpubs.org The light fastness of anthraquinone dyes on polyester is influenced by the substituents; derivatives with electron-withdrawing groups on the amino substituents tend to exhibit high light fastness. researchgate.net

Table 2: General Fastness Properties of Anthraquinone Disperse Dyes on Polyester

| Fastness Test | Typical Rating |

|---|---|

| Light Fastness | Good to Excellent |

| Wash Fastness | Good to Excellent |

| Sublimation Fastness | Good to Excellent |

Electrochemical Sensor Development Utilizing this compound

The inherent redox activity of the anthraquinone core makes this compound a promising candidate for the development of electrochemical sensors. Electrochemical sensors are devices that measure the concentration of an analyte by converting a chemical reaction into a measurable electrical signal. nih.gov The quinone/hydroquinone (B1673460) redox couple is a well-established system in electrochemistry, known for its reversible two-electron, two-proton transfer process.

Sensing Mechanisms based on this compound Redox Properties

The fundamental sensing mechanism would rely on the reversible electrochemical reduction and oxidation of the quinone groups in the this compound molecule. This redox process can be monitored using techniques like cyclic voltammetry (CV), which measures the current response to a sweeping potential. nih.gov The potential at which the redox reaction occurs can be influenced by the local chemical environment, such as pH or the presence of specific analytes that may interact with the quinone moiety.

An analyte could be detected if it catalyzes the electrochemical reaction of the anthraquinone, leading to an enhanced current signal, or if it binds to the molecule, causing a shift in its redox potential. For instance, anthraquinone derivatives have been investigated for their electrochemical response to various metal ions. researchgate.net The interaction with a metal ion can alter the electron density of the quinone system, thereby changing its electrochemical behavior. The redox potential of anthraquinones can be tuned by their substituents, with different derivatives showing redox potentials at varying negative values. harvard.edu

Fabrication of this compound-Modified Electrodes

To create an electrochemical sensor, this compound needs to be immobilized on the surface of a conductive electrode, such as a glassy carbon electrode (GCE). mdpi.com This creates a modified electrode with the specific redox properties of the anthraquinone derivative.

Several methods can be employed for electrode modification:

Drop-casting: A solution containing this compound can be dropped onto the electrode surface and the solvent allowed to evaporate, leaving a film of the active material. mdpi.com

Electropolymerization: If a polymerizable group is introduced into the this compound structure, it can be electropolymerized to form a stable, conductive polymer film on the electrode.

Incorporation into a composite: The anthraquinone derivative can be mixed with other materials like carbon nanotubes, graphene, or conductive polymers to form a composite material. This composite is then used to modify the electrode, often enhancing the sensitivity and stability of the sensor. nih.gov

The performance of such a sensor would be evaluated based on its sensitivity, selectivity, detection limit, and stability in detecting the target analyte.

Photovoltaic and Organic Electronic Applications of this compound Derivatives

The conjugated π-system and redox activity of anthraquinone derivatives make them attractive materials for applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). derpharmachemica.com The electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for these applications as they determine the charge injection, transport, and light-absorbing capabilities of the material. wikipedia.org

The HOMO and LUMO energy levels define the band gap of the molecule, which in turn affects its absorption spectrum and its ability to act as either an electron donor or an electron acceptor in an electronic device. nih.govresearchgate.net For use in OPVs, a dye sensitizer (B1316253) should have a LUMO level that is higher than the conduction band of a semiconductor like TiO₂ to ensure efficient electron injection, and a HOMO level that is lower than the redox potential of the electrolyte to allow for efficient dye regeneration. researchgate.net

Theoretical studies on related anthraquinone derivatives, such as 1,5-diaminoanthraquinone, have been conducted to evaluate their potential in dye-sensitized solar cells (DSSCs). thermofisher.com These studies use computational methods like Density Functional Theory (DFT) to predict the electronic structure and properties. The substitution of the anthraquinone core with different functional groups allows for the tuning of these energy levels. For instance, the introduction of alkoxy substituents can alter the HOMO and LUMO levels. researchgate.net

Table 3: Theoretically Calculated Electronic Properties of a Related Anthraquinone Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthraquinone (AQ) | -6.99 | -2.79 | 4.2 |

These values are from DFT calculations and illustrate the effect of substitution on the electronic properties of the anthraquinone core. researchgate.net

In addition to energy levels, the charge transport characteristics of the material are crucial. Charge mobility, which is the measure of how quickly charge carriers (electrons and holes) can move through the material, is a key parameter. deepdyve.com The molecular packing in the solid state significantly influences charge transport. While specific data for this compound is scarce, the fundamental properties of the anthraquinone scaffold suggest that with appropriate molecular engineering, its derivatives could be developed into effective organic semiconductors.

Role of this compound in Advanced Functional Materials

The integration of anthraquinone structures into functional materials is a subject of ongoing research. While specific data on this compound remains limited in publicly accessible literature, the reactivity of the anthraquinone core suggests potential for its use as a building block or functional additive in advanced materials.

Currently, there is a lack of specific studies detailing the direct integration of this compound into polymer matrices to create advanced functional materials. However, the general principles of polymer chemistry allow for the incorporation of such molecules through various methods. For instance, if functional groups were introduced onto the this compound structure, it could potentially be copolymerized with other monomers to form polymers with tailored properties. The methoxy groups themselves might influence the processing conditions and final properties of a polymer blend.

Research on other anthraquinone derivatives, such as hydroxylated or aminated versions, has demonstrated their utility as monomers or cross-linking agents. These studies can serve as a roadmap for future investigations into the potential of this compound in polymer science.

For related compounds, such as poly(1,5-diaminoanthraquinone), studies have shown the formation of various nanostructures, including nanoparticles, nanotubes, and nanoribbons. These materials have demonstrated potential as electrode materials in supercapacitors. The synthesis method and the solvent system have been shown to be critical factors in determining the morphology and, consequently, the electrochemical performance of the resulting nanostructures. This suggests that similar nanostructured materials derived from this compound could be developed for applications in energy storage or electronics, warranting further investigation.

Environmental Remediation and Adsorption Applications of this compound

The application of this compound in environmental remediation and as an adsorbent for pollutants is another area that is currently underexplored. The potential for anthraquinone derivatives in these fields is recognized, primarily due to their chemical stability and redox activity.

For example, some anthraquinone-based dyes have been the subject of degradation studies using advanced oxidation processes. These processes often involve the generation of highly reactive radicals that can break down the complex structure of the dye molecules. While these studies focus on the degradation of anthraquinone compounds as pollutants, they also provide insight into the chemical reactivity of the anthraquinone core, which could be harnessed for the degradation of other environmental contaminants.

Furthermore, the structural similarity of this compound to other organic molecules that have been investigated as adsorbents suggests a potential for its use in water treatment. Materials with aromatic rings and functional groups can exhibit affinities for various pollutants through mechanisms like π-π stacking and hydrogen bonding. Future research could explore the synthesis of porous materials or composites incorporating this compound to evaluate their adsorption capacity for specific environmental toxins.

Future Directions and Emerging Research Avenues for 1,5 Dimethoxyanthraquinone

Development of Novel Synthetic Methodologies for 1,5-Dimethoxyanthraquinone

The pursuit of more efficient, selective, and sustainable methods for synthesizing this compound is a key area of future research. While traditional methods exist, contemporary advancements in organic synthesis offer new avenues for its production.

One promising approach involves the use of palladium-catalyzed reactions, which have shown efficacy in the synthesis of other anthraquinone (B42736) derivatives. These methods can offer high yields and selectivity under milder reaction conditions than traditional approaches. For instance, a dual acylation protocol using palladium catalysis has been successfully employed for the one-pot synthesis of anthraquinones, a method that avoids the use of toxic carbon monoxide gas by utilizing readily available aldehydes thieme.de. Further research could adapt such catalytic systems for the specific synthesis of this compound.

Another avenue lies in the functionalization of readily available starting materials. For example, a new, economical, and practical one-step synthesis method has been developed for thioanthraquinone analogs starting from 1,5-dichloroanthraquinone (B31372) dergipark.org.tr. Investigating the conversion of 1,5-dichloroanthraquinone to this compound through nucleophilic substitution reactions with methoxide ions under optimized, potentially microwave-assisted, conditions could provide a more direct and efficient synthetic route.

Furthermore, the development of novel catalytic systems is a significant area of interest. For instance, a catalyst based on a modified zirconium metal-organic framework has been fabricated for the synthesis of polyhydroquinoline derivatives, demonstrating high efficacy and reusability nih.gov. Exploring the application of similar advanced catalytic materials for the synthesis of this compound could lead to more sustainable and efficient production processes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Acylation | High yield and selectivity, milder conditions, avoidance of toxic reagents. | Adaptation of existing protocols for the specific synthesis of this compound. |

| Functionalization of 1,5-dichloroanthraquinone | Utilization of a readily available starting material, potentially a more direct route. | Optimization of reaction conditions for nucleophilic substitution with methoxide. |

| Advanced Catalytic Systems (e.g., MOFs) | High efficiency, reusability of the catalyst, potential for green chemistry. | Design and testing of novel catalysts for anthraquinone synthesis. |

Exploration of Under-Investigated Biological Activities of this compound

While the biological activities of many anthraquinone derivatives are well-documented, the specific pharmacological profile of this compound remains relatively under-explored. Future research is expected to delve into its potential therapeutic applications, particularly in the areas of cancer and infectious diseases.

Anthraquinones are known to exhibit a unique anticancer activity through various mechanisms, including DNA damage, cell cycle arrest, and apoptosis nih.gov. Recent studies have also highlighted their potential to induce other forms of cell death like paraptosis and autophagy nih.gov. Given that derivatives such as doxorubicin and mitoxantrone are established chemotherapeutic agents, a thorough investigation into the anticancer potential of this compound is warranted nih.gov. Future studies could involve screening against a panel of cancer cell lines to identify specific sensitivities and elucidating the underlying molecular mechanisms of action.

In the realm of infectious diseases, anthraquinone derivatives have shown promise as antibacterial and antifungal agents. In silico studies have identified anthraquinones as potential inhibitors of bacterial enzymes like DNA gyrase nih.gov. Molecular docking studies of various anthraquinone compounds have demonstrated their potential to interact with key microbial targets nih.govnanobioletters.comjbcpm.com. Experimental validation of the in-silico predictions for this compound against a range of pathogenic bacteria and fungi could uncover novel antimicrobial leads.

Advanced Computational Modeling for this compound Structure-Property Prediction

Advanced computational modeling is set to play a pivotal role in accelerating the discovery and development of this compound-based applications. By predicting its physicochemical and biological properties, researchers can prioritize experimental efforts and design novel derivatives with enhanced functionalities.

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting various physicochemical properties such as solubility, melting point, and boiling point based on the molecular structure nih.gov. The development of robust QSPR models specifically for anthraquinone derivatives will enable the rapid screening of virtual libraries and the identification of compounds with desirable characteristics nih.gov.

Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the electronic structure and reactivity of this compound. These methods are crucial for understanding and predicting properties like electrochemical potentials, which are vital for applications in organic electronics rsc.orgnih.gov. By correlating theoretical calculations with experimental data for a range of anthraquinone derivatives, more accurate predictive models can be built nih.gov.

Molecular docking and dynamics simulations are invaluable for predicting the biological activity of this compound. These in-silico techniques can identify potential protein targets and predict the binding affinity and interaction modes of the compound, guiding the design of more potent therapeutic agents nih.govresearchgate.netgreenpharmacy.info. Such studies can help in understanding the potential of this compound as an inhibitor of specific enzymes involved in disease pathways nih.govnih.gov.

| Computational Method | Predicted Properties | Impact on Research |

| QSPR | Physicochemical properties (solubility, melting point, etc.) | Rapid screening of virtual compounds and prioritization for synthesis. |

| DFT | Electronic structure, reactivity, electrochemical potentials. | Design of materials for electronic applications and understanding reaction mechanisms. |

| Molecular Docking & Dynamics | Binding affinity to biological targets, interaction modes. | Identification of potential therapeutic targets and design of more potent drugs. |

Integration of this compound in Multifunctional Smart Materials

The unique photophysical and electrochemical properties of the anthraquinone core make this compound a promising candidate for integration into multifunctional smart materials. These materials can respond to external stimuli, leading to applications in sensing, electronics, and beyond.

One exciting avenue is the development of intelligent packaging materials. Anthraquinone dyes with pH-sensitive chromophores have been used to create sensors that change color to indicate food freshness mdpi.com. The introduction of electron-donating methoxy (B1213986) groups in the 1 and 5 positions of the anthraquinone scaffold can influence its color and electronic properties mdpi.com. Future research could explore the synthesis and incorporation of this compound-based dyes into polymer films to create novel pH-responsive food packaging sensors.